molecular formula C10H12N2O B8677271 6-Methylamino-3,4-dihydrocarbostyril

6-Methylamino-3,4-dihydrocarbostyril

Cat. No. B8677271
M. Wt: 176.21 g/mol
InChI Key: UMEHPXXODDSCPN-UHFFFAOYSA-N
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Patent
US04593035

Procedure details

To 6-(N-methyl-N-acetylamino)-3,4-dihydrocarbostyril (8 g) is added 20% hydrochloric acid (100 ml), and the mixture is refluxed for 6 hours. After the reaction, the reaction mixture is distilled under reduced pressure, and to the residue is added 1N aqueous sodium hydroxide. The resulting precipitate is separated by filtration, washed with water, dried, and then recrystallized from ethyl acetate to give 6-methylamino-3,4-dihydrocarbostyril (5 g), as colorless prisms, m.p. 164°-167° C.
Name
6-(N-methyl-N-acetylamino)-3,4-dihydrocarbostyril
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[NH:12][C:11](=[O:16])[CH2:10][CH2:9]2)C(=O)C>Cl>[CH3:1][NH:2][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[NH:12][C:11](=[O:16])[CH2:10][CH2:9]2

Inputs

Step One
Name
6-(N-methyl-N-acetylamino)-3,4-dihydrocarbostyril
Quantity
8 g
Type
reactant
Smiles
CN(C(C)=O)C=1C=C2CCC(NC2=CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture is distilled under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue is added 1N aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CNC=1C=C2CCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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